molecular formula C13H24N2O5S2 B2424238 Boc-Cystamine-Suc-OH CAS No. 946849-79-2

Boc-Cystamine-Suc-OH

Cat. No.: B2424238
CAS No.: 946849-79-2
M. Wt: 352.46
InChI Key: ZDIJUJORRFBJFP-UHFFFAOYSA-N
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Description

It is a white crystalline powder with a molecular weight of 352.48 g/mol and a melting point of 73-77°C . This compound is often used in peptide synthesis and as a building block for more complex molecules.

Preparation Methods

Chemical Reactions Analysis

Boc-Cystamine-Suc-OH undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Boc-Cystamine-Suc-OH involves its ability to form disulfide bonds, which are crucial in stabilizing the three-dimensional structure of proteins. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide linkages . This property is particularly useful in the study of protein folding and stability.

Comparison with Similar Compounds

Boc-Cystamine-Suc-OH is unique due to its specific structure and reactivity. Similar compounds include:

Properties

IUPAC Name

4-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyldisulfanyl]ethylamino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O5S2/c1-13(2,3)20-12(19)15-7-9-22-21-8-6-14-10(16)4-5-11(17)18/h4-9H2,1-3H3,(H,14,16)(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIJUJORRFBJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSSCCNC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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